molecular formula C14H21NO3 B13731831 Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate

Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate

Cat. No.: B13731831
M. Wt: 251.32 g/mol
InChI Key: PQDFYQPHXKFNOL-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methyl ester, and an isobutoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate typically involves the reaction of 4-isobutoxybenzaldehyde with a suitable amino acid derivative. One common method involves the use of a reductive amination process, where the aldehyde group of 4-isobutoxybenzaldehyde reacts with an amino acid ester in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for cost-effectiveness, yield, and scalability. Key factors include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate is unique due to its specific structural features, such as the isobutoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl 2-amino-3-[4-(2-methylpropoxy)phenyl]propanoate

InChI

InChI=1S/C14H21NO3/c1-10(2)9-18-12-6-4-11(5-7-12)8-13(15)14(16)17-3/h4-7,10,13H,8-9,15H2,1-3H3

InChI Key

PQDFYQPHXKFNOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(C(=O)OC)N

Origin of Product

United States

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